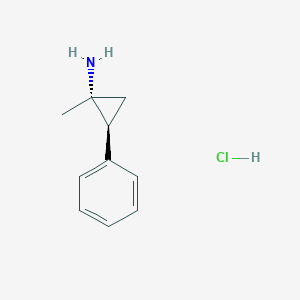

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride

Description

(1R,2S)-1-Methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative characterized by its stereochemistry and hydrochloride salt formulation. The compound features a cyclopropane ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position, with the (1R,2S) configuration defining its spatial arrangement . The hydrochloride salt enhances its stability and solubility, a common pharmaceutical practice to improve bioavailability .

Properties

CAS No. |

1613473-89-4 |

|---|---|

Molecular Formula |

C10H14ClN |

Molecular Weight |

183.68 g/mol |

IUPAC Name |

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1 |

InChI Key |

ATFVTRDQCBBLIQ-BAUSSPIASA-N |

Isomeric SMILES |

C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of (S)-(-)-alpha-methylamino propiophenone with a metal borohydride or a mixture of metal borohydride and Lewis acid . This reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the fully saturated amine.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its effects on neurotransmitter release and uptake.

Medicine: Investigated for its potential use in treating conditions like ADHD and narcolepsy.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily by acting as a monoamine oxidase inhibitor. This leads to an increase in the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain . The increased levels of these neurotransmitters result in enhanced mood, alertness, and cognitive function. The molecular targets include monoamine oxidase enzymes and various neurotransmitter transporters.

Comparison with Similar Compounds

Target Affinity

Stability

Direct stability data for (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine HCl are lacking. However, structurally related compounds like (1R,2S)-ephedrine HCl degrade significantly in biological matrices. For example:

Biological Activity

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral compound recognized for its significant biological activity, particularly as a monoamine oxidase (MAO) inhibitor. This compound is part of a class of cyclopropanamines that have garnered interest in pharmacological research due to their potential therapeutic applications in neuropsychiatric disorders.

The molecular formula of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride is , with a molecular weight of approximately 215.73 g/mol. Its structure features a cyclopropane ring, which contributes to its unique biological properties.

The primary mechanism of action for (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its role as an irreversible inhibitor of monoamine oxidase enzymes. By forming a covalent bond with MAO, the compound reduces the degradation of key neurotransmitters such as serotonin and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders.

Pharmacological Effects

Research indicates that (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride exhibits several pharmacological effects:

- Antidepressant Activity : By inhibiting MAO, the compound may exhibit antidepressant effects through increased neurotransmitter availability.

- Anxiolytic Potential : Preliminary studies suggest potential applications in treating anxiety disorders due to its influence on neurotransmitter systems.

Toxicological Profile

While the compound shows promise in therapeutic applications, it also presents certain toxicological risks:

- Skin Irritation : The compound can cause skin irritation upon contact.

- Acute Toxicity : It is classified as harmful if ingested, necessitating careful handling during research and application .

Comparative Analysis with Similar Compounds

The following table compares (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tranylcypromine | Cyclopropanamine | Irreversible MAO inhibitor; used in depression treatment |

| 2-Phenylcyclopropan-1-amine | Cyclopropanamine | Lacks methyl group at position 1; less potent MAO inhibition |

| Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride | Fluorinated cyclopropanamine | Potentially enhanced selectivity for specific receptors |

Case Studies and Research Findings

Several studies have explored the biological activity of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride:

-

Study on Neurotransmitter Levels :

- A study demonstrated that administration of the compound significantly increased serotonin levels in rodent models, correlating with observed antidepressant-like behaviors.

- Toxicological Assessment :

- Pharmacogenomic Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.